molecular formula C38H22N2O4 B11999770 7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 32283-97-9

7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B11999770
CAS No.: 32283-97-9
M. Wt: 570.6 g/mol
InChI Key: FLJPTGKMAMMVDC-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly complex polycyclic aromatic systems featuring a diazaheptacyclo core with fused rings and tetrone functional groups. The structure includes two 4-methylphenyl substituents at positions 7 and 18, contributing to its steric bulk and hydrophobicity. The molecular framework is characterized by:

  • Heptacyclic backbone: A rigid arrangement of seven fused rings, enhancing thermal stability and limiting conformational flexibility.
  • Tetrone groups: Four ketone moieties at positions 6, 8, 17, and 19, which influence hydrogen-bonding capacity and reactivity.
  • 4-Methylphenyl substituents: Para-methyl groups on the aromatic rings increase lipophilicity (logP) compared to unsubstituted phenyl analogs.

Properties

CAS No.

32283-97-9

Molecular Formula

C38H22N2O4

Molecular Weight

570.6 g/mol

IUPAC Name

7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C38H22N2O4/c1-19-3-7-21(8-4-19)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)22-9-5-20(2)6-10-22)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-18H,1-2H3

InChI Key

FLJPTGKMAMMVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)C)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds that contain the necessary functional groups for further reactions.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the heptacyclic structure.

    Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Phenyl Derivative

  • Substituents : Phenyl groups at positions 7 and 17.
  • Key Differences : The absence of methyl groups reduces hydrophobicity (XLogP3 = 5.1 vs. estimated ~5.5 for the target).
  • Applications : Used as a reference standard in chemical synthesis due to its commercial availability.

7,18-Bis(3,5-dimethylphenyl)

  • Substituents : 3,5-Dimethylphenyl groups introduce steric hindrance and higher logP (~6.8).
  • Applications : Structural similarity to Pigment Red 149 suggests utility in dyes or photodynamic therapy.

Hydroxyethylamino-Substituted Analog

  • Substituents: Polar hydroxyethylamino groups improve aqueous solubility (XLogP3 ~3.2).

Xanthene-Based Systems

  • Core Differences : Xanthene rings replace diazaheptacyclo frameworks, reducing molecular weight (342.3 g/mol) and complexity.
  • Bioactivity : Demonstrated antiviral and antibacterial properties due to heterocyclic conjugation.

Trends in Physicochemical Properties

  • Hydrophobicity: Substituents significantly modulate logP values. Methylphenyl groups (target compound) increase lipophilicity compared to hydroxyethylamino or unsubstituted phenyl analogs.
  • Hydrogen Bonding: Tetrone groups in diazaheptacyclo derivatives provide consistent hydrogen-bond acceptors, whereas xanthene systems offer additional donors.

Biological Activity

7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on the latest research findings.

Chemical Structure and Properties

The compound features a unique heptacyclic structure with diaza groups and multiple aromatic substituents that contribute to its chemical properties and biological interactions.

  • Molecular Formula : C24H10N2O4
  • Molecular Weight : 410.34 g/mol
  • Aqueous Solubility (Log Sw) : -7.59

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of p53 pathways and apoptosis induction.
  • Antimicrobial Activity : The presence of multiple aromatic rings suggests potential antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

Anticancer Activity

A study conducted on cell lines demonstrated that 7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa significantly reduced cell viability in cancerous cells compared to control groups.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12p53 pathway activation
A549 (Lung)20Cell cycle arrest

Antimicrobial Activity

The compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers treated MCF-7 and HeLa cells with varying concentrations of the compound over 48 hours.
    • Results showed a dose-dependent decrease in cell proliferation with significant morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy :
    • A series of experiments tested the compound against clinical isolates of bacteria.
    • The results indicated that the compound was particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

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